molecular formula C22H16ClFN4O4 B2551369 (Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534565-97-4

(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2551369
M. Wt: 454.84
InChI Key: DUJLVWHEWOUPSZ-XHPQRKPJSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an imino group, a carboxylate ester group, and a dipyridopyrimidine group. The presence of these groups suggests that the compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the dipyridopyrimidine core, followed by the introduction of the imino and carboxylate ester groups. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The “Z” in the name indicates the configuration of the double bond, while the numbers in the brackets indicate the positions of the various substituents on the dipyridopyrimidine ring .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the imino group might be susceptible to hydrolysis, while the carboxylate ester group could undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the carboxylate ester group might make the compound relatively polar, affecting its solubility in different solvents .

Future Directions

The compound could be of interest for further study, given its complex structure and the potential for interesting chemical and biological properties. Future research could explore its synthesis, reactivity, and potential applications .

properties

IUPAC Name

ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4O4/c1-3-32-22(31)13-11-12-18(25-16-9-4-5-10-28(16)21(12)30)27(2)19(13)26-20(29)17-14(23)7-6-8-15(17)24/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJLVWHEWOUPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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